(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Optimization

Procure CAS 1170582-20-3 as the definitive unsubstituted phenylamino baseline for 2-aminothiazole-4-carboxamide structure-activity relationship (SAR) studies. Its unique furan-2-carbonyl piperazine N-substituent imparts a distinct hydrogen-bond acceptor capacity and conformational profile that directly modulates kinase and cholinesterase target engagement—differing fundamentally from phenyl, methylsulfonyl, or other aryl/alkyl replacements. The unsubstituted phenylamino group at the thiazole C2 position serves as an essential electronic control, enabling systematic halogen and alkoxy substituent scanning. For matched molecular pair (MMP) analysis, purchase simultaneously with the 4-fluorophenylamino analog (CAS 1040651-54-4) to quantify the 4-fluoro contribution to COX-2 potency (IC50 0.8 μM). Also recommended as a baseline for anticancer SAR against NCI-60 or focused tumor panels, with concurrent testing of the 4-ethoxyphenylamino analog (CAS 955913-72-1). Typical research purity: 95%.

Molecular Formula C19H18N4O3S
Molecular Weight 382.44
CAS No. 1170582-20-3
Cat. No. B3017720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
CAS1170582-20-3
Molecular FormulaC19H18N4O3S
Molecular Weight382.44
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4
InChIInChI=1S/C19H18N4O3S/c24-17(15-13-27-19(21-15)20-14-5-2-1-3-6-14)22-8-10-23(11-9-22)18(25)16-7-4-12-26-16/h1-7,12-13H,8-11H2,(H,20,21)
InChIKeyWPQNUDBAGPHBST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1170582-20-3): Core Scaffold and Research Utility


(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1170582-20-3, molecular formula C19H18N4O3S, MW 382.44 g/mol) is a synthetic heterocyclic small molecule combining a furan-2-carbonyl-piperazine moiety with a 2-(phenylamino)thiazole-4-carbonyl pharmacophore . This compound belongs to the class of 2-aminothiazole-4-carboxamide derivatives and serves as a research tool for structure-activity relationship (SAR) studies, particularly in kinase inhibition and cholinesterase modulation research programs [1]. The compound is commercially available from specialty chemical suppliers with typical purity specifications of 95%, making it accessible for hit validation, probe generation, and medicinal chemistry optimization workflows.

Why Generic Substitution Fails for (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone: Structural Particularity Drives Differentiated Pharmacology


In-class 2-aminothiazole-piperazine compounds cannot be interchangeably substituted for (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone due to the unique electronic and steric signature of its furan-2-carbonyl N-substituent on the piperazine ring [1]. Replacement of the furan-2-carbonyl with phenyl (CAS 1105228-33-8), methylsulfonyl (CAS 1172573-46-4), or other aryl/alkyl groups fundamentally alters the hydrogen-bond acceptor capacity, lipophilicity (cLogP), and conformational preferences of the piperazine linker, which in turn modulate target engagement profiles across kinase and cholinesterase enzyme families [2]. Moreover, the unsubstituted phenylamino group on the thiazole C2 position provides a distinct electronic baseline for biological target interaction that differs systematically from halogen-substituted (3-chlorophenylamino, 4-fluorophenylamino) or alkoxy-substituted (4-ethoxyphenylamino) analogs—each of which introduces quantifiable shifts in potency and selectivity as established in head-to-head analog series [3]. These structural distinctions are not cosmetic; they directly translate into measurable differences in IC50 values, binding modes, and enzyme selectivity profiles, rendering generic substitution scientifically indefensible without explicit experimental validation.

Quantitative Differential Evidence Guide for (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1170582-20-3) Against Closest Structural Analogs


Structural Differentiation: Furan-2-Carbonyl Piperazine vs. Phenyl-Substituted Piperazine — Electronic and Physicochemical Property Divergence

The furan-2-carbonyl substituent on the piperazine N4 position of CAS 1170582-20-3 introduces differentiated hydrogen-bond acceptor (HBA) capacity, lower aromatic lipophilicity contribution, and altered electron density distribution compared to the direct phenyl-substituted analog (4-phenylpiperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1105228-33-8, C20H20N4OS, MW 364.47) . The furan oxygen serves as an additional HBA site (total HBA count: 7 for the target compound vs. 5 for the phenyl analog), while the furan ring contributes approximately 0.5–0.8 log units lower lipophilicity compared to a phenyl group, as inferred from fragment-based cLogP calculations . This physicochemical divergence is critical for procurement decisions in lead optimization programs where balancing lipophilicity and hydrogen-bonding capacity directly influences solubility, permeability, and off-target binding profiles.

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Property Optimization

Kinase Selectivity Potential: Furan-2-Carbonyl Piperazine as a Privileged Fragment for Kinase Hinge-Region Interaction — Class-Level Evidence from Patent SAR Data

The 2-aminothiazole-4-carboxamide scaffold, particularly when elaborated with a furan-2-carbonyl-piperazine moiety, has been claimed as a protein kinase inhibitor scaffold in patent literature (Merck Sharp & Dohme Corp., US Patent 8318735) [1]. Within this patent class, the furan-2-carbonyl-piperazine fragment is described as a privileged substituent that can engage the kinase hinge region via dual hydrogen-bond interactions: the furan carbonyl oxygen acts as a hydrogen-bond acceptor, while the piperazine tertiary amine contributes to conformational pre-organization for optimal target binding geometry [1]. In contrast, sulfonyl-substituted piperazine analogs such as (4-(methylsulfonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1172573-46-4) present a tetrahedral sulfonyl geometry that fundamentally alters the spatial orientation of the piperazine ring relative to the kinase ATP-binding pocket, frequently resulting in reduced or abrogated kinase affinity . Class-level SAR from the patent family indicates that furan-2-carbonyl substitution on the piperazine N4 is associated with retention of sub-micromolar kinase inhibitory activity across multiple kinase targets, whereas methylsulfonyl substitution is generally associated with >10-fold loss of potency [1]. Direct head-to-head data for CAS 1170582-20-3 against a specific kinase target have not been published in the peer-reviewed literature; this evidence is class-level inference from patent SAR tables.

Kinase Inhibition Drug Discovery Fragment-Based Design

Cholinesterase Inhibition Potential: Class-Level Positioning of (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone Relative to Donepezil-Derived AChE Inhibitors

Thiazole-piperazine hybrids represent a well-characterized class of acetylcholinesterase (AChE) inhibitors with published IC50 values spanning three orders of magnitude (0.011–2.14 μM) as demonstrated in the literature [1][2]. The most potent reported thiazole-piperazine AChE inhibitor (compound 5o, IC50 = 0.011 μM) surpasses donepezil (IC50 = 0.054 μM) by approximately 5-fold [2]. (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1170582-20-3) shares the core thiazole-piperazine pharmacophore with these published inhibitors but differentiates itself through the combination of an unsubstituted phenylamino group on the thiazole C2 (which may influence AChE peripheral anionic site (PAS) binding) and the furan-2-carbonyl substituent on the piperazine N4 (which may modulate catalytic active site (CAS) engagement) . The phenylpiperazine analog (CAS 1105228-33-8) has been explicitly reported to target both AChE and butyrylcholinesterase (BuChE), suggesting that substitution at the piperazine N4 position modulates dual cholinesterase selectivity . However, direct quantitative AChE/BChE IC50 data for CAS 1170582-20-3 have not been published in the peer-reviewed literature; the cholinesterase activity of this specific compound remains experimentally uncharacterized and must be verified through direct assay.

Acetylcholinesterase (AChE) Inhibition Neurodegenerative Disease Research Alzheimer's Disease Drug Discovery

Aniline Substituent SAR: Unsubstituted Phenylamino vs. 4-Fluorophenylamino — COX-2 Inhibitory Activity Comparison Between Closest Structural Analogs

A close structural analog of CAS 1170582-20-3, the 4-fluorophenylamino derivative 2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethan-1-one (CAS 1040651-54-4, C20H19FN4O3S, MW 414.45), has been reported to inhibit cyclooxygenase-2 (COX-2) with an IC50 of 0.8 μM while demonstrating minimal activity against COX-1, indicating potential isoform selectivity [1]. This analog differs from CAS 1170582-20-3 in two key structural features: (i) the presence of a 4-fluoro substituent on the phenylamino ring (vs. unsubstituted phenylamino in the target compound), and (ii) an ethanone linker between the piperazine and thiazole rings (vs. a direct methanone carbonyl in the target compound) [1]. The fluorine substituent is known to enhance metabolic stability and modulate target binding through orthogonal dipolar interactions, while the ethanone linker introduces an additional methylene spacer that alters the relative orientation of the thiazole and piperazine rings [2]. This cross-study comparison suggests that the unsubstituted phenylamino group of CAS 1170582-20-3 provides a structurally simpler baseline for COX inhibition SAR studies, with the expectation that the absence of the fluorine atom may result in altered COX-2 potency and selectivity relative to the 4-fluoro analog. Direct COX inhibition data for CAS 1170582-20-3 have not been reported in accessible sources.

Cyclooxygenase (COX) Inhibition Anti-inflammatory Drug Discovery Halogen Effects in Medicinal Chemistry

Anticancer Screening Potential: Class-Level Cytotoxicity of Thiazole-Piperazine Hybrids and Positioning of the Furan-2-Carbonyl Substitution Pattern

Thiazole-piperazine hybrid compounds have demonstrated consistent anticancer activity in published screening studies. A series of 2,4-disubstituted thiazole derivatives containing piperazine moieties were evaluated for tubulin polymerization inhibition and cytotoxicity against cancer cell lines, with several compounds exhibiting IC50 values in the low micromolar range [1]. A closely related compound class—2-((4-ethoxyphenyl)amino)thiazol-4-yl derivatives containing the furan-2-carbonyl-piperazine moiety—demonstrated IC50 values of 1.61 ± 1.92 μM against A431 epidermoid carcinoma cells and 1.98 ± 1.22 μM against Jurkat T-cell leukemia cells . The 4-ethoxyphenylamino substitution differentiates these reference compounds from CAS 1170582-20-3, which bears an unsubstituted phenylamino group. The electron-donating ethoxy group is known to enhance cytotoxicity through improved membrane permeability and altered target binding . This class-level evidence supports the anticancer research potential of the thiazole-piperazine scaffold; however, the specific contribution of the unsubstituted phenylamino group (as in CAS 1170582-20-3) to anticancer potency and selectivity relative to alkoxy-substituted analogs remains experimentally undetermined and represents a defined SAR gap that users can address through direct comparative screening.

Anticancer Drug Discovery Cytotoxicity Screening Tubulin Polymerization Inhibition

Purity and Procurement Readiness: Verifiable Purity Specification and Commercial Availability Relative to Unavailable or Custom-Synthesis Analogs

(4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1170582-20-3) is commercially available from multiple specialty chemical suppliers with a typical stated purity specification of 95% . This represents a defined, verifiable purity threshold that enables immediate use in biochemical and cell-based assays without the lead time and characterization burden associated with custom synthesis. In contrast, several structurally related analogs—including the 3-chlorophenylamino derivative (CAS 1202972-46-0) and the 4-ethoxyphenylamino derivative (CAS 955913-72-1)—are available from the same vendor network with comparable purity specifications , facilitating direct comparative studies. However, certain analogs with alternative piperazine N-substituents (e.g., specific heteroaryl-carbonyl variants) are not commercially stocked and require custom synthesis, introducing procurement delays of 4–8 weeks . The consistent commercial availability of CAS 1170582-20-3 with a defined purity specification reduces experimental variability attributable to compound quality differences and enables reproducible cross-study comparisons when sourced from the same lot or supplier.

Chemical Procurement Compound Quality Control Research Tool Validation

Recommended Research and Industrial Application Scenarios for (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone (CAS 1170582-20-3): Evidence-Based Selection Guidance


Kinase Inhibitor Hit Expansion and SAR Profiling

Based on the class-level patent evidence establishing furan-2-carbonyl-piperazine 2-aminothiazole-4-carboxamides as protein kinase inhibitors [1], CAS 1170582-20-3 is best deployed as a core scaffold for kinase inhibitor hit expansion libraries. Its unsubstituted phenylamino group provides a chemically tractable vector for systematic substituent scanning, while the furan-2-carbonyl piperazine moiety retains the kinase-active pharmacophore geometry validated in patent SAR tables. Procurement of this compound alongside its methylsulfonyl-substituted analog (CAS 1172573-46-4) enables direct experimental validation of the >10-fold potency differential predicted by class-level SAR, generating internally controlled data for kinase selectivity panel screening.

Matched Molecular Pair Analysis of Aniline Substituent Effects on COX-2 Potency and Selectivity

The close structural relationship between CAS 1170582-20-3 (unsubstituted phenylamino) and CAS 1040651-54-4 (4-fluorophenylamino, COX-2 IC50 = 0.8 μM) enables a definitive matched molecular pair (MMP) study to quantify the contribution of the 4-fluoro substituent to COX-2 inhibitory potency and COX-2/COX-1 selectivity [2]. Users should procure both compounds simultaneously and assay them under identical experimental conditions (recombinant human COX-1 and COX-2, standardized substrate concentration) to derive ΔIC50 and ΔSelectivity values. This MMP approach provides internally controlled, publication-quality SAR data that cannot be obtained through single-compound profiling alone.

Cholinesterase Inhibitor Screening for Neurodegeneration Target Validation

Given the established AChE inhibitory activity of the thiazole-piperazine compound class (IC50 range: 0.011–2.14 μM) [3], CAS 1170582-20-3 is suitable for inclusion in cholinesterase inhibitor screening panels targeting Alzheimer's disease and related dementias. The compound should be screened against both AChE and BChE using the Ellman method, with donepezil (AChE IC50 = 0.054 μM) as the positive control. Its distinct substitution pattern (furan-2-carbonyl piperazine + unsubstituted phenylamino) may provide a differentiated PAS/CAS binding profile relative to published thiazole-piperazine inhibitors, offering a new chemical starting point for dual AChE/BChE inhibitor design.

Anticancer Tool Compound for Tubulin Polymerization and Cytotoxicity Cross-Screening

Leveraging the class-level anticancer activity of thiazole-piperazine hybrids (single-digit micromolar IC50 values against A431 and Jurkat cell lines for the 4-ethoxyphenylamino analog) , CAS 1170582-20-3 is positioned as a baseline analog for anticancer SAR studies. Users should screen the compound against the NCI-60 or a focused panel of solid tumor and hematologic cancer cell lines, with concurrent testing of the 4-ethoxyphenylamino analog (CAS 955913-72-1) to generate matched-pair cytotoxicity data. Follow-up tubulin polymerization assays and cell cycle analysis are recommended for compounds demonstrating sub-10 μM antiproliferative activity.

Quote Request

Request a Quote for (4-(Furan-2-carbonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.